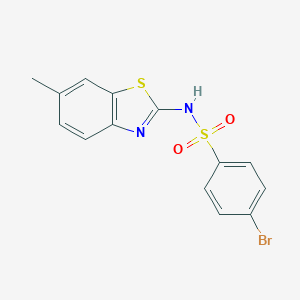
1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine, also known as BDBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BDBTA is a tetrazole-based compound that has shown promise in various fields of study, including neuroscience and cancer research.
科学的研究の応用
1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine has shown potential in a variety of scientific research applications. One area of interest is in the field of neuroscience, where this compound has been shown to act as a modulator of GABA(A) receptors. This makes this compound a potential candidate for the treatment of anxiety and other related disorders. Additionally, this compound has been shown to have antitumor properties in cancer research, making it a potential candidate for the development of new cancer therapies.
作用機序
The exact mechanism of action of 1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine is not fully understood, but it is thought to act as a modulator of GABA(A) receptors. This results in increased GABAergic neurotransmission, which can lead to anxiolytic effects. This compound has also been shown to inhibit the proliferation of cancer cells, although the exact mechanism of action in this context is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies on rat brain slices, this compound was found to increase the frequency of GABA(A) receptor-mediated miniature inhibitory postsynaptic currents (mIPSCs). This suggests that this compound acts as a positive allosteric modulator of GABA(A) receptors, leading to increased GABAergic neurotransmission. In cancer research, this compound has been shown to inhibit the proliferation of a variety of cancer cell lines, although the exact mechanism of action is still being studied.
実験室実験の利点と制限
One of the main advantages of 1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine is its relatively straightforward synthesis method, which makes it accessible to a wide range of researchers. Additionally, this compound has shown promise in a variety of research applications, including neuroscience and cancer research. However, there are also limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several potential future directions for research on 1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine. One area of interest is in the development of new anxiolytic drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in both neuroscience and cancer research. Finally, there is potential for the development of new cancer therapies based on the antitumor properties of this compound. Overall, this compound is a promising compound that has the potential to make significant contributions to a variety of fields of scientific research.
合成法
1-butyl-N-(2,3-dichlorobenzyl)-1H-tetrazol-5-amine is synthesized using a multistep process that involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form 2,3-dichlorobenzyl azide. The resulting azide is then reacted with butylamine in the presence of copper(I) iodide to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
特性
分子式 |
C12H15Cl2N5 |
|---|---|
分子量 |
300.18 g/mol |
IUPAC名 |
1-butyl-N-[(2,3-dichlorophenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H15Cl2N5/c1-2-3-7-19-12(16-17-18-19)15-8-9-5-4-6-10(13)11(9)14/h4-6H,2-3,7-8H2,1H3,(H,15,16,18) |
InChIキー |
YNPIPWZJHWLWRH-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CCCCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)
![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)


![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)